methyl 3-cyclopropyl-6-[3-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 3-cyclopropyl-6-[3-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-cyclopropyl-6-[3-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step processes. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclopropyl-6-[3-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., bromine)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-cyclopropyl-6-[3-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of methyl 3-cyclopropyl-6-[3-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their inhibitory activity against cyclin-dependent kinases (CDKs) and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Also investigated for their CDK inhibitory activity and cytotoxic effects against cancer cell lines.
Uniqueness
Methyl 3-cyclopropyl-6-[3-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific structural features, such as the presence of a cyclopropyl group and a difluoromethoxyphenyl moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H19F2N3O3 |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
methyl 3-cyclopropyl-6-[3-(difluoromethoxy)phenyl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C24H19F2N3O3/c1-31-23(30)18-13-19(15-6-5-9-17(12-15)32-24(25)26)27-22-20(18)21(14-10-11-14)28-29(22)16-7-3-2-4-8-16/h2-9,12-14,24H,10-11H2,1H3 |
InChI Key |
CNZXXUPPCGSPBT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=CC=C3)C4CC4)C5=CC(=CC=C5)OC(F)F |
Origin of Product |
United States |
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